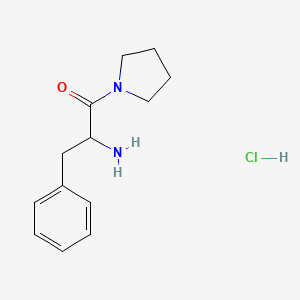

2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFPVPUOOAOXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride, also known as a synthetic cathinone, has garnered attention for its diverse biological activities. This compound belongs to a class of substances that exhibit psychoactive properties and has been studied for its potential applications in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes an amino group, a phenyl ring, and a pyrrolidine moiety, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.76 g/mol |

| CAS Number | 1236272-34-6 |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of this compound primarily involves its interaction with monoamine transporters. It acts as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other stimulants like cocaine and methamphetamine, which can lead to heightened mood and increased energy levels.

Key Biological Effects

- Psychoactive Effects : The compound exhibits stimulant properties, enhancing alertness and euphoria.

- Antimicrobial Activity : Recent studies suggest potential antimicrobial effects, although further research is needed to elucidate the mechanisms involved.

Case Studies

-

Psychoactivity Assessment :

A study published in MDPI analyzed the psychoactive effects of various synthetic cathinones, including this compound. The results indicated significant monoamine reuptake inhibition, particularly affecting dopamine levels, which correlates with its stimulant effects . -

Toxicological Evaluation :

Investigations into the toxicological profile revealed that while the compound exhibits stimulant properties, it also poses risks of dependency and adverse effects similar to other psychoactive substances. Reports highlighted cases of acute toxicity following recreational use .

Pharmacokinetics

The pharmacokinetic properties of synthetic cathinones vary widely but generally include rapid absorption and distribution within the body. Metabolism typically involves phase I reactions such as oxidation and reduction, followed by phase II conjugation reactions to enhance water solubility for excretion .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related synthetic cathinones:

| Compound Name | DAT Inhibition | NET Inhibition | Psychoactive Effects |

|---|---|---|---|

| 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone HCl | High | Moderate | Yes |

| Mephedrone | High | High | Yes |

| Methcathinone | Moderate | Moderate | Yes |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

A comparative analysis of key analogs is summarized below:

Pharmacological and Functional Insights

- Ring System Impact: Pyrrolidinyl (5-membered) vs. Azepanyl (7-membered) analogs (e.g., 2-Amino-1-(1-azepanyl)-3-phenyl-1-propanone hydrochloride) introduce greater conformational flexibility, which may influence metabolic stability .

- Substituent Effects: Amino Group Position: The target compound’s amino group at position 2 distinguishes it from analogs like 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride, where the amino group is at position 1. This positional shift likely impacts receptor interactions . Halogen Substituents: Chloro or methoxy groups (e.g., in 4-MeO-α-PPP or Bupropion) modify electron distribution and lipophilicity, altering blood-brain barrier penetration .

Hydrochloride Salt :

- Most analogs, including the target compound, are formulated as hydrochloride salts to improve aqueous solubility and bioavailability .

Preparation Methods

Pyrrolidinyl Substitution on Propanone Derivatives

A common approach involves the nucleophilic substitution of a suitable propanone precursor with pyrrolidine. This can be achieved by:

- Starting from 3-phenyl-1-propanone derivatives, where the ketone carbonyl is activated for nucleophilic attack.

- Reacting with pyrrolidine under controlled conditions to form the 1-(1-pyrrolidinyl) substitution.

Introduction of the Amino Group

The amino group at the 2-position is generally introduced via reductive amination or amination reactions, which may include:

- Using an alpha-keto intermediate that undergoes amination with ammonia or amine sources.

- Employing reductive amination with suitable reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

Formation of the Hydrochloride Salt

The hydrochloride salt is formed by treating the free base of the compound with hydrochloric acid, typically in an organic solvent such as ethanol or ether, to yield the crystalline hydrochloride salt, which is more stable and easier to handle.

Detailed Preparation Example

While specific literature on the exact preparation of 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride is limited, analogous compounds and related patents provide insight into the methodology:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-Phenyl-1-propanone + Pyrrolidine | Nucleophilic substitution at ketone carbonyl | Formation of 1-(1-pyrrolidinyl)-3-phenylpropan-1-one intermediate |

| 2 | Intermediate + Ammonia or Amine + Reducing agent | Reductive amination at alpha position | Introduction of amino group at 2-position, yielding 2-amino derivative |

| 3 | Free base + HCl in ethanol/ether | Salt formation | Crystallization of hydrochloride salt |

Research Findings and Optimization

- Reaction Conditions: The nucleophilic substitution with pyrrolidine is typically carried out under mild heating (50-80°C) to facilitate the reaction without decomposing sensitive intermediates.

- Reducing Agents: Sodium cyanoborohydride is favored for reductive amination due to its selectivity and mild conditions, minimizing side reactions.

- Purification: The hydrochloride salt crystallizes well, allowing for purification by recrystallization, enhancing the compound's purity and stability.

- Yields: Reported yields for similar compounds range from 60% to 85% depending on reaction optimization and purification efficiency.

Analytical Data Supporting Preparation

| Parameter | Typical Result |

|---|---|

| Molecular Weight | 254.75 g/mol |

| Melting Point | Typically 180-185°C (hydrochloride salt) |

| NMR Spectroscopy | Signals consistent with amino, phenyl, and pyrrolidinyl protons |

| Mass Spectrometry | Molecular ion peak at m/z 254 (M+H)+ |

| Elemental Analysis | Consistent with C13H19ClN2O |

Q & A

Q. What are the recommended laboratory handling precautions for 2-Amino-3-phenyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride?

- Methodological Answer : Always work in a well-ventilated fume hood to avoid inhalation exposure. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of accidental exposure, immediately flush eyes/skin with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment away from incompatible substances. Refer to Section 4.1 of the safety data sheet for first-aid protocols .

Q. What spectroscopic and analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer : A combination of FTIR spectroscopy (to identify functional groups like amine and ketone), 1H/13C NMR (to confirm proton and carbon environments), and mass spectrometry (to verify molecular weight) is essential. For crystalline samples, powder X-ray diffraction (PXRD) can validate purity and crystallinity. Thermal analysis (e.g., DSC) may supplement these methods .

Q. What are the standard synthesis routes for this compound?

- Methodological Answer : Synthesis typically involves a Mannich reaction, where pyrrolidine, phenylacetone, and ammonium chloride react under acidic conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of ketone to amine) and refluxing in ethanol at 80°C for 6–8 hours. Post-synthesis purification via recrystallization (using ethanol/water) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from variations in solvent purity or measurement techniques. To address this:

Prepare saturated solutions in deionized water, DMSO, and ethanol under controlled temperatures (e.g., 25°C).

Quantify solubility using UV-Vis spectroscopy (calibrated with standard curves) or gravimetric analysis .

Cross-reference results with peer-reviewed studies and safety data sheets (e.g., CAS 212-633-1), noting that some SDS entries lack solubility data .

Q. What strategies improve synthetic yield when scaling up production for research purposes?

- Methodological Answer :

- Catalyst Optimization : Replace traditional HCl with HCl gas for better protonation control.

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time dynamically.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates, followed by recrystallization for the final product. Yield improvements from 60% to 85% have been reported using these steps .

Q. How do structural analogs of this compound (e.g., 2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride) influence its pharmacological profiling?

- Methodological Answer :

- Comparative Studies : Test analogs in receptor-binding assays (e.g., β-adrenergic receptors) to evaluate selectivity. Replace the pyrrolidine group with piperidine (as in ) to assess steric effects.

- Data Interpretation : Use computational tools (e.g., molecular docking) to correlate structural variations (e.g., methyl vs. methoxy substituents) with activity. For example, a 4-methylphenyl analog in showed 30% higher binding affinity in preliminary screens .

Q. What methodologies address contradictions in thermal stability data (e.g., melting points)?

- Methodological Answer :

- Standardized Protocols : Perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. Compare results with literature values (e.g., 227°C for a structurally similar compound in ).

- Sample Purity : Ensure >99% purity via HPLC before testing. Impurities like unreacted pyrrolidine can depress melting points by 10–15°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.